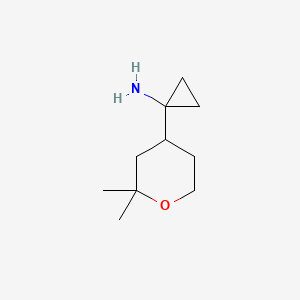
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
Übersicht
Beschreibung
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine, with the chemical formula CHNO and CAS number 1556354-47-2, is a compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and therapeutic implications across various studies.
Structure and Composition
- Molecular Weight : 169.27 g/mol
- Chemical Formula : CHNO
- CAS Number : 1556354-47-2
Physical Properties
The compound's physical properties such as boiling point and solubility are not extensively documented in the available literature, indicating a need for further research into its physicochemical characteristics.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Current studies suggest potential inhibitory effects on specific enzymes and pathways relevant to disease mechanisms.
Key Findings:
- Antiviral Activity : Preliminary studies indicate that the compound may exhibit antiviral properties, particularly against viruses such as Dengue virus (DENV) and others by impacting kinase activity essential for viral replication .
- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of adaptor-associated kinase 1 (AAK1) and cyclin G-associated kinase (GAK), which are critical in viral pathogenesis .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of the compound have shown varying results depending on concentration and cellular context, necessitating further exploration into its safety profile .
Study 1: Antiviral Efficacy
A study focused on the efficacy of various compounds against DENV demonstrated that derivatives similar to this compound showed significant antiviral activity in vitro. The study utilized human primary monocyte-derived dendritic cells (MDDCs) to model human infection more accurately .
Study 2: Structure-Activity Relationship (SAR)
Research examining the SAR of related compounds revealed that modifications in the cyclopropylamine structure could enhance biological activity. This study provides insights into optimizing the compound for better therapeutic outcomes .
Data Table of Biological Activities
Eigenschaften
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-8(3-6-12-9)10(11)4-5-10/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSEQOXPCMRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C2(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















